MeOSuc-Ala-Phe-Lys-AMC
Overview
Description
MeOSuc-Ala-Phe-Lys-AMC: is a highly sensitive fluorescent substrate used primarily in biochemical research. It is known for its ability to act as a substrate for plasmin, an enzyme involved in the breakdown of fibrin clots. The compound's fluorescence properties make it useful in various assays to study proteolytic activity.
Mechanism of Action
Target of Action
The primary target of MeOSuc-Ala-Phe-Lys-AMC is plasmin , a protease that specifically degrades fibrin gels . Plasmin plays a crucial role in the fibrinolytic system, which is responsible for the breakdown of blood clots.
Mode of Action
this compound acts as a highly sensitive fluorogenic substrate for plasmin . When plasmin cleaves this substrate, it results in a fluorescent product that can be detected and measured. This fluorescence is used to quantify the activity of plasmin, with an excitation wavelength (λExc) of 380 nm and an emission wavelength (λ
Biochemical Analysis
Biochemical Properties
MeOSuc-Ala-Phe-Lys-AMC interacts with the enzyme plasmin . Plasmin is a protease that specifically degrades fibrin gels and is an important component of the fibrinolytic system . The interaction between this compound and plasmin is crucial for its role in these biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for plasmin . By interacting with plasmin, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with plasmin . This includes binding interactions with the enzyme, which can lead to enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the fibrinolytic system, a metabolic pathway where it interacts with the enzyme plasmin . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with plasmin . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are determined by its interactions with plasmin . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Phe-Lys-AMC typically involves solid-phase peptide synthesis (SPPS) techniques. The process starts with the coupling of the amino acids in the sequence: methionine, alanine, phenylalanine, and lysine, followed by the addition of the AMC (aminomethylcoumarin) fluorophore. The reaction conditions include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of This compound involves scaling up the SPPS process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
MeOSuc-Ala-Phe-Lys-AMC: primarily undergoes hydrolysis reactions, particularly by proteolytic enzymes like plasmin. The AMC fluorophore attached to the peptide sequence is released upon cleavage, resulting in a measurable fluorescent signal.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in aqueous buffers at physiological pH (around 7.4). The presence of proteolytic enzymes such as plasmin is essential for the reaction to occur.
Major Products Formed
The major product of the hydrolysis reaction is the AMC fluorophore, which emits fluorescence upon excitation at 380 nm and emits at 460 nm. This fluorescence can be quantified to measure the activity of proteolytic enzymes.
Scientific Research Applications
MeOSuc-Ala-Phe-Lys-AMC: is widely used in scientific research due to its sensitivity and specificity as a substrate for proteolytic enzymes. It is employed in:
Enzyme Assays: : To measure the activity of enzymes like plasmin and other proteases.
Drug Discovery: : Screening for inhibitors of proteolytic enzymes, which are potential therapeutic targets.
Biology: : Studying the role of proteolysis in various biological processes.
Medicine: : Investigating the mechanisms of diseases related to proteolytic activity, such as cancer and cardiovascular diseases.
Industry: : Developing diagnostic tools and assays for protease-related research.
Comparison with Similar Compounds
MeOSuc-Ala-Phe-Lys-AMC: is unique in its high sensitivity and specificity for plasmin. Similar compounds include other fluorogenic substrates like Boc-Ala-Phe-Arg-AMC and Z-Phe-Arg-AMC , which are also used to study proteolytic activity but may have different substrate specificities and fluorescence properties.
List of Similar Compounds
Boc-Ala-Phe-Arg-AMC
Z-Phe-Arg-AMC
Suc-Ala-Ala-Phe-AMC
MeOSuc-Ala-Ala-Phe-AMC
Properties
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N5O8.C2HF3O2/c1-20-17-30(41)46-27-19-23(12-13-24(20)27)36-32(43)25(11-7-8-16-34)37-33(44)26(18-22-9-5-4-6-10-22)38-31(42)21(2)35-28(39)14-15-29(40)45-3;3-2(4,5)1(6)7/h4-6,9-10,12-13,17,19,21,25-26H,7-8,11,14-16,18,34H2,1-3H3,(H,35,39)(H,36,43)(H,37,44)(H,38,42);(H,6,7)/t21-,25-,26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPPXHKRTNSBBE-UBAACIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42F3N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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